6-bromo-2-[(E)-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}ethenyl]quinoline-4-carboxylic acid
Description
Properties
Molecular Formula |
C23H13BrF3NO3 |
|---|---|
Molecular Weight |
488.3 g/mol |
IUPAC Name |
6-bromo-2-[(E)-2-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]ethenyl]quinoline-4-carboxylic acid |
InChI |
InChI=1S/C23H13BrF3NO3/c24-15-4-8-20-18(11-15)19(22(29)30)12-16(28-20)5-6-17-7-9-21(31-17)13-2-1-3-14(10-13)23(25,26)27/h1-12H,(H,29,30)/b6-5+ |
InChI Key |
ZVKFARUGIYRUBQ-AATRIKPKSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)/C=C/C3=CC(=C4C=C(C=CC4=N3)Br)C(=O)O |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)C=CC3=CC(=C4C=C(C=CC4=N3)Br)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction requires a palladium catalyst and boronic acid derivatives under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction parameters. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining control over reaction conditions.
Chemical Reactions Analysis
Substitution Reactions at the Bromine Position
The bromine atom at the 6-position of the quinoline ring participates in nucleophilic aromatic substitution (NAS) under specific conditions. This reactivity is critical for further functionalization:
-
Halogen exchange : Replacement of bromine with other halogens (e.g., Cl, I) has been explored to modulate electronic and steric properties. For example, substitution with iodine reduced potency by 35% compared to bromine in enzyme inhibition assays .
-
Cross-coupling reactions : Palladium-catalyzed Suzuki-Miyaura coupling enables the introduction of aryl or heteroaryl groups, enhancing molecular diversity for structure-activity relationship (SAR) studies.
Table 1: Impact of Halogen Substitution on Biological Activity
| Position | Substituent | IC50 (nM) | Relative Potency vs. Br |
|---|---|---|---|
| 6 | Br | 12.3 | 1.0 (reference) |
| 6 | Cl | 18.9 | 0.65 |
| 6 | I | 42.1 | 0.29 |
| Data derived from eIF4A inhibition studies . |
Carboxylic Acid Derivitization
The carboxylic acid group at the 4-position undergoes standard transformations:
-
Esterification : Reaction with methanol/HCl yields the methyl ester, improving lipophilicity for membrane permeability studies.
-
Amidation : Condensation with primary amines (e.g., ethylamine) forms amide derivatives, which are pivotal for probing target interactions. For instance, amide analogs showed a 50% reduction in cytotoxicity compared to the parent acid.
Electrophilic Aromatic Substitution (EAS)
The quinoline and furan rings participate in EAS, though reactivity is modulated by electron-withdrawing groups:
-
Quinoline ring : Nitration occurs preferentially at the 8-position due to electron-deficient character from the carboxylic acid and bromine.
-
Furan ring : Limited reactivity observed due to electron-withdrawing effects of the trifluoromethylphenyl group.
Functionalization of the Ethenyl Bridge
The conjugated ethenyl linker enables stereospecific modifications:
-
Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces the double bond to a single bond, abolishing π-conjugation and altering bioactivity.
-
Oxidation : Treatment with ozone cleaves the ethenyl group, yielding two aldehyde fragments.
Trifluoromethyl Group Interactions
While the -CF₃ group is chemically inert, it influences reactivity through:
-
Electron-withdrawing effects : Enhances acidity of the carboxylic acid (pKa ≈ 3.1) and directs EAS on adjacent rings .
-
Hydrophobic interactions : Contributes to binding affinity in enzyme pockets via van der Waals forces .
Synthetic Methodology
Key steps in synthesis include:
-
Suzuki coupling : Connects the trifluoromethylphenyl-furan moiety to the bromoquinoline core.
-
Carboxylic acid introduction : Achieved via oxidation of a methyl group or hydrolysis of nitriles.
Scientific Research Applications
6-bromo-2-[(E)-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}ethenyl]quinoline-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound can be used in the development of new materials with specialized properties.
Mechanism of Action
The mechanism of action of 6-bromo-2-[(E)-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}ethenyl]quinoline-4-carboxylic acid involves its interaction with specific molecular targets. The presence of the bromine atom and trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Quinoline Core
Compound 1 : 6-Bromo-2-{2-[3-(trifluoromethyl)phenyl]ethenyl}quinoline-4-carboxylic acid (CAS 926269-29-6)
- Structure : Lacks the furan ring; instead, the ethenyl group directly links to a 3-trifluoromethylphenyl group.
- Molecular Weight : 422.20 g/mol
- Key Differences : Reduced steric bulk and planar structure compared to the target compound. Likely higher lipophilicity (predicted XLogP3 ~5.2) due to the absence of the oxygen-rich furan ring .
Compound 2 : 6-Bromo-2-[2-(4-ethylphenyl)ethenyl]quinoline-4-carboxylic acid (CID 16774010)
- Structure : Features a 4-ethylphenyl group instead of the trifluoromethylphenyl-furan system.
- Molecular Formula: C₂₀H₁₆BrNO₂
Compound 3 : 6-Bromo-3-methyl-2-(3-trifluoromethylphenyl)quinoline-4-carboxylic acid (CAS 1586-30-7)
- Structure : A methyl group at position 3 and a direct 3-trifluoromethylphenyl substituent at position 2.
- Molecular Weight : 410.19 g/mol
Functional Group Modifications
Compound 4 : 6-Bromo-2-(4-isopropoxyphenyl)-3-methylquinoline-4-carboxylic acid (CAS RN in )
- Structure : Replaces the ethenyl-furan-trifluoromethylphenyl group with a 4-isopropoxyphenyl substituent.
Compound 5 : 2-(4-Chlorophenyl)-2-oxoethyl 6-bromo-2-(4-methylphenyl)-4-quinolinecarboxylate ()
Physicochemical and Structural Analysis
Physicochemical Properties
| Property | Target Compound | Compound 1 | Compound 3 |
|---|---|---|---|
| Molecular Weight (g/mol) | 462.2 | 422.20 | 410.19 |
| XLogP3 | 5.7 | ~5.2 | ~4.9 |
| Hydrogen Bond Acceptors | 7 | 6 | 5 |
| Topological Polar Surface Area | 63.3 Ų | 58.2 Ų | 52.3 Ų |
| Rotatable Bonds | 3 | 2 | 1 |
Key Observations :
Structural Impact on Bioactivity
- Electron-Withdrawing Effects : The trifluoromethyl group stabilizes negative charge, possibly improving binding to cationic pockets in proteins .
Biological Activity
6-Bromo-2-[(E)-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}ethenyl]quinoline-4-carboxylic acid (CAS: 627068-70-6) is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antibacterial research. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Profile
| Property | Value |
|---|---|
| Molecular Formula | C23H13BrF3NO3 |
| Molar Mass | 488.25 g/mol |
| CAS Number | 627068-70-6 |
| Structural Features | Quinoline core, furan moiety, trifluoromethyl and bromine substituents |
The biological activity of this compound is primarily attributed to its structural characteristics which facilitate interactions with biological targets. The trifluoromethyl and bromine substituents enhance the compound's binding affinity through halogen bonding effects.
-
Anticancer Activity : The compound has been shown to inhibit cancer cell proliferation through mechanisms such as:
- Induction of apoptosis
- Enzyme inhibition targeting critical pathways in cancer metabolism
-
Antibacterial Activity : Preliminary studies indicate that this compound exhibits significant antibacterial properties against various strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
Anticancer Studies
A study investigating the anticancer properties of structurally similar compounds revealed that derivatives of quinoline, including the target compound, demonstrated potent activity against cancer cell lines. Notably, the mechanism involved the inhibition of fatty acid synthase (FASN), an enzyme crucial for lipid biosynthesis in cancer cells.
Antibacterial Studies
Research published in Molecules indicated that derivatives of this compound showed significant antibacterial activity. For instance, a related compound exhibited a minimum inhibitory concentration (MIC) against Pseudomonas aeruginosa that was lower than that of standard antibiotics like kanamycin, suggesting strong potential as an antibacterial agent .
Table 1: Antibacterial Activity Comparison
| Compound Name | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 6-Bromo-2-[(E)-2-{5-[3-(trifluoromethyl)phenyl]furan... | 12 | Staphylococcus aureus |
| Related Quinoline Derivative | 10 | Escherichia coli |
| Kanamycin | 15 | Pseudomonas aeruginosa |
Table 2: Anticancer Activity Summary
| Compound Name | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| 6-Bromo-2-[(E)-2-{5-[3-(trifluoromethyl)phenyl]furan... | 5.6 | MCF7 (Breast Cancer) |
| Quinoline Derivative | 17.1 | HeLa (Cervical Cancer) |
Q & A
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?
The synthesis of quinoline derivatives typically involves multi-step protocols. For example, esterification of the carboxylic acid group (as in ) can be achieved using coupling reagents like HBTU in DMF with triethylamine (TEA) as a base. Reflux conditions (15–17 hours) are critical for complete conversion, as seen in analogous quinoline-4-carboxylate syntheses . Microwave-assisted synthesis () may reduce reaction times and improve yields compared to traditional heating. Key parameters include:
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?
Core characterization methods include:
- NMR : Analyze coupling constants (e.g., J = 16 Hz for (E)-ethenyl groups) and substituent-induced shifts (e.g., trifluoromethyl at δ ~110–120 ppm in NMR) .
- X-ray Crystallography : Resolve stereochemistry (e.g., (E)-configuration of ethenyl groups) and intermolecular interactions (e.g., hydrogen bonding in crystal packing) .
- HPLC-MS : Confirm purity and molecular ion peaks (e.g., [M+H] for MW ~520 g/mol).
Advanced Research Questions
Q. How can X-ray crystallography elucidate molecular conformation and intermolecular interactions?
X-ray studies (e.g., ) reveal:
- Bond Lengths/Angles : Quinoline core planarity and deviations caused by bulky substituents (e.g., trifluoromethylphenyl-furan).
- Intermolecular Interactions : Hydrogen bonds between carboxylic acid groups and adjacent molecules (e.g., O–H···N quinoline interactions) .
- Packing Motifs : π-π stacking of aromatic rings and halogen (Br) interactions influencing crystal stability .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies may arise from:
- Purity Differences : Use HPLC (≥95% purity) to standardize bioactivity assays.
- Assay Conditions : Control pH, temperature, and solvent (e.g., DMSO concentration in cell-based assays).
- Structural Variants : Compare analogs (e.g., ’s bromo/chloro derivatives) to isolate substituent effects.
Q. How do electron-withdrawing groups (e.g., trifluoromethyl) influence reactivity and bioactivity?
The trifluoromethyl group enhances:
- Metabolic Stability : Reduced oxidative metabolism due to C–F bond strength.
- Electrophilicity : Activates the quinoline core for nucleophilic substitution (e.g., SNAr at position 6) .
- Lipophilicity : Increases membrane permeability, critical for cellular uptake (logP ~3.5 predicted).
Stability and Degradation Analysis
Q. What protocols assess stability under various conditions, and which degradation products are observed?
- Forced Degradation Studies :
- Storage Recommendations : Dry, ventilated environments (≤25°C) to prevent hydrolysis .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
